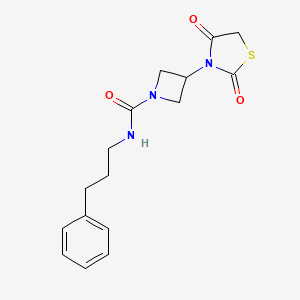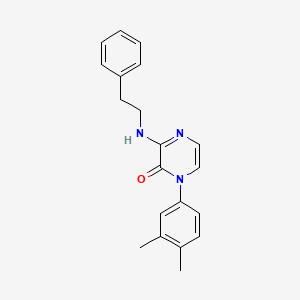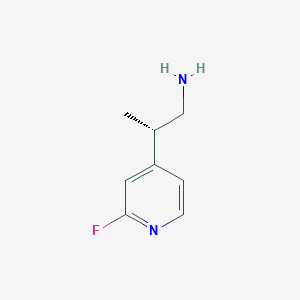![molecular formula C11H14N2O4 B2671956 2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1024026-75-2](/img/structure/B2671956.png)
2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Peracetic Acid as a Disinfectant
Peracetic acid, characterized by its strong disinfectant properties across a broad spectrum of antimicrobial activity, is drawing attention for wastewater effluent disinfection. Its effectiveness against bacteria, viruses, fungi, and spores, combined with its ease of implementation and absence of persistent toxic by-products, makes it a desirable choice for wastewater treatment. Despite its higher cost, the potential for mass production could make it cost-competitive with chlorine, offering environmental advantages as well (Kitis, 2004).
Acetic Acid Bacteria in Fermentation
Acetic acid bacteria (AAB) play a crucial role in the production of fermented foods and beverages such as vinegar and kombucha. Their unique oxidative fermentation process transforms various substrates into valuable products for the food and beverage industry. The review highlights the physiology of AAB, their importance in vinegar and fermented beverage production, and the potential health benefits associated with these products, pointing towards their future exploitation in response to consumer demand (Lynch et al., 2019).
Piperazine Derivatives in Therapeutics
Piperazine, a significant component in drug design, is found in a wide range of therapeutic agents, including antipsychotic, antihistamine, and anticancer drugs. The versatility of piperazine-based molecules is highlighted, showing that slight modifications to the piperazine nucleus can lead to significant differences in medicinal potential. This review discusses various piperazine compounds patented for therapeutic uses, emphasizing the flexibility and broad potential of the piperazine scaffold in drug discovery (Rathi et al., 2016).
Pervaporation Separation of Acetic Acid
The separation of acetic acid from aqueous streams is of industrial significance, particularly for recycling purposes. Pervaporation (PV) emerges as an economical and environmentally friendly technique for this separation challenge, offering an alternative to conventional distillation methods. This review compares the efficiency of various polymeric membranes in the PV separation of water-acetic acid mixtures, shedding light on the technological advancements and the potential of PV in addressing industrial separation needs (Aminabhavi & Toti, 2003).
Acetic Acid in Organic Corrosion Inhibitors
Acetic acid's role in industrial cleaning processes, such as acid cleaning and descaling, is reviewed, particularly focusing on its use in organic corrosion inhibitors. The presence of heteroatoms in organic inhibitors, which include acetic acid, provides effective protection against metallic dissolution in acidic solutions. This comprehensive review discusses the recent advancements in the field of metallic corrosion monitoring using organic inhibitors in acidic media, highlighting the efficiency and economic benefits of using organic acids as corrosion inhibitors (Goyal et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(furan-2-ylmethyl)-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-10(15)6-9-11(16)12-3-4-13(9)7-8-2-1-5-17-8/h1-2,5,9H,3-4,6-7H2,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJCMWZZRHTEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2671873.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide](/img/structure/B2671874.png)
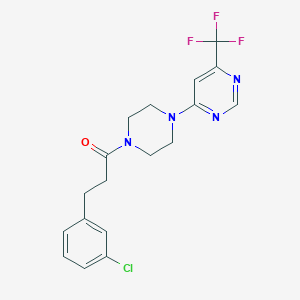

![8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2671880.png)
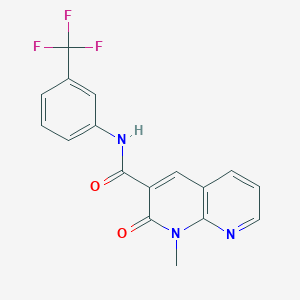
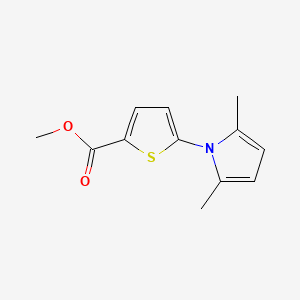
![N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2671885.png)
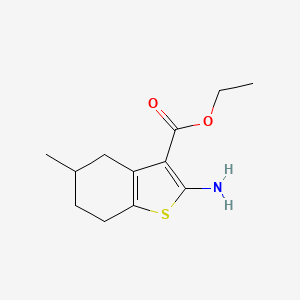
![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2671889.png)
